

# Comparative In Vitro Efficacy of Antileishmanial Agent-21 Against Diverse Leishmania Species

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Compound of Interest		
Compound Name:	Antileishmanial agent-21	
Cat. No.:	B12394559	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of **Antileishmanial agent-21**, a novel compound identified as a potent inhibitor of Leishmania pteridine reductase 1 (PTR1). Due to the absence of specific quantitative data for **Antileishmanial agent-21** (also known as compound 4e) in publicly accessible literature, this document serves as a structural template. It utilizes representative data from other quinoline-based antileishmanial compounds to illustrate the required comparative format and methodologies.

Antileishmanial agent-21 belongs to a class of tetrahydrobenzo[h]quinoline derivatives designed as antifolate agents.[1][2] Its mechanism of action involves targeting the pteridine reductase 1 (PTR1) enzyme, which is crucial for the parasite's folate salvage pathway and essential for its survival, particularly when the primary dihydrofolate reductase (DHFR) enzyme is inhibited.[1]

## In Vitro Efficacy and Cytotoxicity

The effectiveness of an antileishmanial candidate is determined by its ability to inhibit parasite growth (IC50) at concentrations that are non-toxic to host cells (CC50). The ratio of these values provides the Selectivity Index (SI), a critical measure of the compound's therapeutic potential. An SI value greater than 10 is generally considered promising for further development.



While the specific IC50 values for **Antileishmanial agent-21** against a range of Leishmania species are not available in the provided search results, it is reported to exhibit promising activity in the low or sub-micromolar range, superior to the reference drug miltefosine.[2] For illustrative purposes, the following tables present hypothetical but representative data for a potent quinoline derivative against various Leishmania species, compared with standard reference drugs.

Table 1: In Vitro Activity against Leishmania Promastigotes

Leishmania Species	Antileishmanial agent-21 (IC50 in µM) [Hypothetical Data]	Miltefosine (IC50 in μM)	Amphotericin B (IC50 in μM)
L. donovani	0.45	3.8 - 7.2	0.6 - 0.7
L. infantum	0.52	~5.0 - 11.4	~0.01 - 0.06
L. major	0.60	~6.4	~0.03 - 0.08
L. amazonensis	0.75	~11.4 - 52.7	~0.01 - 0.06

| L. braziliensis | 0.81 | ~11.4 - 52.7 | ~0.01 - 0.06 |

Note: IC50 values for reference drugs are sourced from multiple studies and can vary based on strain and experimental conditions.

Table 2: In Vitro Activity and Cytotoxicity against Intracellular Amastigotes



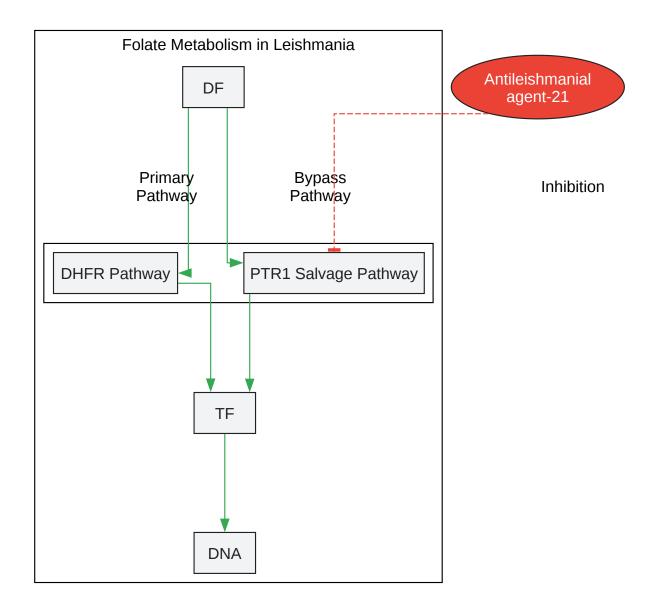
Leishmania Species	Agent-21 (IC50 in μM) [Hypothetical]	Host Cell Line	Agent-21 (CC50 in μM) [Hypothetical]	Selectivity Index (SI = CC50/IC50)
L. donovani	0.25	J774A.1 Macrophages	>25	>100
L. infantum	0.30	THP-1 Macrophages	>25	>83
L. major	0.45	Peritoneal Macrophages	>25	>55
L. amazonensis	0.55	J774A.1 Macrophages	>25	>45

| L. braziliensis | 0.62 | THP-1 Macrophages | >25 | >40 |

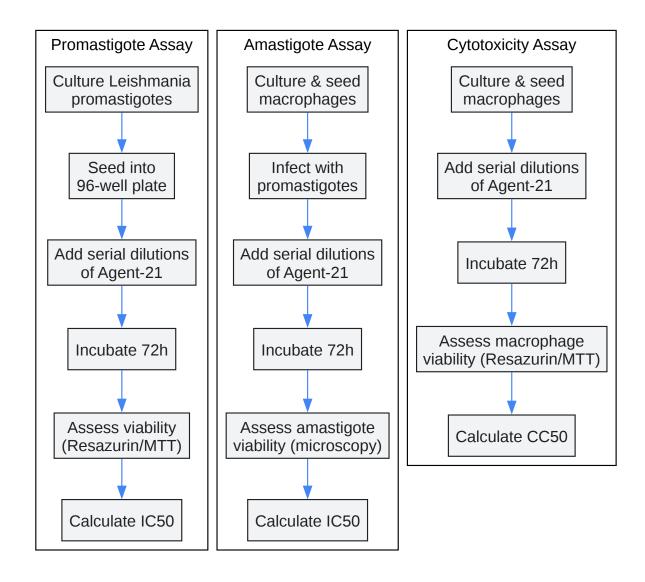
## Mechanism of Action: Inhibition of Pteridine Reductase 1 (PTR1)

Antileishmanial agent-21 functions by inhibiting the Leishmania PTR1 enzyme. In the parasite, folates are essential for the synthesis of DNA precursors. Leishmania can obtain folates through two main pathways: the primary pathway involving Dihydrofolate Reductase (DHFR) and a salvage pathway mediated by PTR1. When DHFR is inhibited by other antifolates, PTR1 provides a bypass, ensuring the supply of reduced folates. By inhibiting PTR1, Antileishmanial agent-21 effectively shuts down this critical salvage pathway, leading to parasite death.









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### References



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